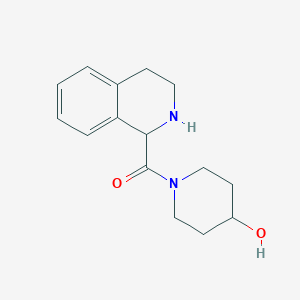![molecular formula C17H21NO3 B7588665 3-[1-[(E)-3-phenylprop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588665.png)
3-[1-[(E)-3-phenylprop-2-enoyl]piperidin-3-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-[(E)-3-phenylprop-2-enoyl]piperidin-3-yl]propanoic acid is a chemical compound that has been of great interest to scientists due to its potential use in scientific research. This compound is commonly referred to as PPAP and is a derivative of piperidine. PPAP has been found to have various biochemical and physiological effects that make it a promising candidate for research in various fields.
Mechanism of Action
PPAP has been found to act on various receptors in the body, including the dopamine D2 receptor and the sigma-1 receptor. It has been found to increase the release of dopamine in the brain, which may contribute to its anti-tumor and anti-inflammatory effects. PPAP has also been found to modulate the activity of the sigma-1 receptor, which may contribute to its potential therapeutic effects in the treatment of Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
PPAP has been found to have various biochemical and physiological effects. It has been found to increase the release of dopamine in the brain, which may contribute to its anti-tumor and anti-inflammatory effects. PPAP has also been found to have anti-oxidant effects, which may help protect cells from damage caused by free radicals. Additionally, PPAP has been found to have potential therapeutic effects in the treatment of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
PPAP has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to have low toxicity. However, PPAP also has some limitations. It is a relatively new compound, and there is still much that is unknown about its properties and potential uses. Additionally, more research is needed to determine the optimal dosage and administration method for PPAP.
Future Directions
There are many potential future directions for research on PPAP. One area of interest is the potential therapeutic effects of PPAP in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to determine the optimal dosage and administration method for PPAP. Further studies are also needed to determine the potential side effects of PPAP and to ensure its safety for use in humans. Overall, PPAP is a promising compound with many potential applications in scientific research.
Synthesis Methods
PPAP can be synthesized using various methods, one of which is the Stille coupling reaction. This reaction involves the coupling of a stannylated piperidine derivative with an aryl halide in the presence of a palladium catalyst. Another method involves the reaction of piperidine with phenylacetic acid in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Scientific Research Applications
PPAP has been used in various scientific research studies due to its potential therapeutic properties. It has been found to have anti-inflammatory, anti-tumor, and anti-oxidant effects. PPAP has also been found to have potential therapeutic effects in the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
3-[1-[(E)-3-phenylprop-2-enoyl]piperidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c19-16(10-8-14-5-2-1-3-6-14)18-12-4-7-15(13-18)9-11-17(20)21/h1-3,5-6,8,10,15H,4,7,9,11-13H2,(H,20,21)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHYQKGWCMUCRL-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C=CC2=CC=CC=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C(=O)/C=C/C2=CC=CC=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-[(E)-3-phenylprop-2-enoyl]piperidin-3-yl]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[2-(3,4-Dichlorophenyl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588583.png)


![N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(2-chlorophenyl)ethanamine](/img/structure/B7588592.png)
![2-hydroxy-3-methyl-N-[3-(methylamino)-3-oxopropyl]benzamide](/img/structure/B7588603.png)

![N-[(2,3-dichlorophenyl)methyl]-N-methyl-3-piperidin-3-ylpropanamide](/img/structure/B7588618.png)
![3-[1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588624.png)
![3-[1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588632.png)
![3-[1-(3,3,3-Trifluoropropanoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588638.png)
![3-[1-(2-Aminobenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588652.png)
![3-[1-(2-Hydroxybenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588655.png)
![3-[1-(3-Pyridin-3-ylpropanoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588674.png)
![3-[1-(Pyridine-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588690.png)